3-Chloro-2-[(ethylamino)methyl]phenol
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Overview
Description
3-Chloro-2-[(ethylamino)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an ethylamino group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(ethylamino)methyl]phenol typically involves the following steps:
Nucleophilic Aromatic Substitution: The starting material, 3-chlorophenol, undergoes a nucleophilic aromatic substitution reaction with ethylamine. This reaction is facilitated by the presence of a base such as sodium hydroxide, which deprotonates the phenol, making it more nucleophilic.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(ethylamino)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ethylamino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated or modified ethylamino derivatives.
Substitution: New compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-2-[(ethylamino)methyl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its phenolic structure.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(ethylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylamino group can also interact with other molecular targets, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylaniline: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Chloro-2-[(ethylamino)methyl]phenol: This isomer has the chlorine atom in a different position, which can affect its reactivity and interaction with molecular targets.
Uniqueness
3-Chloro-2-[(ethylamino)methyl]phenol is unique due to the presence of both a chlorine atom and an ethylamino group on the phenol ring. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-2-(ethylaminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-11-6-7-8(10)4-3-5-9(7)12/h3-5,11-12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOWFQGBMLLDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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